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Compound of Interest

Compound Name:
2-(4-Fluorophenoxy)propanoic

acid

Cat. No.: B1334469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(4-Fluorophenoxy)propanoic acid. Due to the limited availability of direct experimental

spectra for this specific compound in public databases, this guide synthesizes predicted data

based on established spectroscopic principles and data from analogous compounds. It serves

as a valuable resource for the identification, characterization, and quality control of 2-(4-
Fluorophenoxy)propanoic acid in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-(4-
Fluorophenoxy)propanoic acid.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0-13.0 Singlet, broad 1H -COOH

~6.9-7.1 Multiplet 4H Aromatic (C₆H₄)

~4.8 Quartet 1H -CH-

~1.6 Doublet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~170-180 -COOH

~155-160 (d, ¹JCF) C-F

~150-155 C-O

~115-120 (d, ²JCF) Aromatic CH (ortho to F)

~115-120 (d, ³JCF) Aromatic CH (meta to F)

~70-80 -CH-

~15-20 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(4-Fluorophenoxy)propanoic acid is expected to show characteristic

absorption bands for the carboxylic acid, ether, and fluoroaromatic moieties.

Table 3: Predicted IR Spectral Data
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Frequency (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic acid)

1700-1725 Strong C=O stretch (Carboxylic acid)

1500-1600 Medium C=C stretch (Aromatic ring)

1200-1300 Strong
C-O stretch (Ether and

Carboxylic acid)

1150-1250 Strong C-F stretch (Aromatic)

800-850 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z Assignment

186 [M]⁺ (Molecular ion)

141 [M - COOH]⁺

111 [C₆H₄FO]⁺

95 [C₆H₄F]⁺

73 [CH(CH₃)COOH]⁺

45 [COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific instrument parameters may need to be optimized.
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NMR Spectroscopy
A sample of 5-10 mg of 2-(4-Fluorophenoxy)propanoic acid should be dissolved in 0.5-0.7

mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-

d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical

shift referencing. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small

amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg

of dry KBr powder. The mixture is then pressed under high pressure to form a transparent

pellet, which is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film

can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) is a common method for generating the molecular ion and fragments.

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-(4-Fluorophenoxy)propanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1334469?utm_src=pdf-body
https://www.benchchem.com/product/b1334469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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